Crotonaldehyde

概要

説明

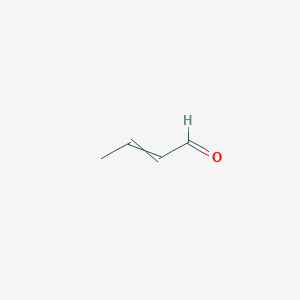

Crotonaldehyde, also known as 2-butenal, is a chemical compound with the formula CH₃CH=CHCHO. It is a colorless liquid with a pungent odor and strong lacrimatory properties. This compound exists as two stereoisomers: cis-crotonaldehyde and trans-crotonaldehyde, with the trans isomer being the dominant form due to its greater thermodynamic stability . This compound is moderately soluble in water and miscible with organic solvents such as ethanol, ethyl ether, and acetone . This compound is a versatile intermediate in organic synthesis and is found naturally in various plants and plant products, including soybean oils .

準備方法

Crotonaldehyde is primarily produced by the aldol condensation of acetaldehyde. The reaction involves the condensation of two molecules of acetaldehyde to form 2-hydroxybutyraldehyde, which is then dehydrated to yield this compound . The reaction can be catalyzed by bases such as sodium hydroxide or organic amines . The industrial production of this compound typically involves the use of acetaldehyde and a basic catalyst, followed by dehydration and distillation to achieve a product with around 99% purity .

化学反応の分析

Aldol Condensation and Dehydration

Crotonaldehyde is industrially produced via aldol condensation of acetaldehyde, followed by dehydration :

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Crossed aldol | Diethyl ketone, acid/base | Trimethylcyclohexenone | |

| Condensation with urea | Acidic conditions | Pyrimidine-based fertilizer |

This reaction is critical for synthesizing intermediates like trimethylhydroquinone (vitamin E precursor) .

Michael Addition

This compound acts as a Michael acceptor , undergoing nucleophilic additions at the β-carbon:

Diels-Alder Reactions

As a dienophile, this compound participates in cycloadditions with dienes to form six-membered rings .

Oxidation

-

Catalytic oxidation of 1,3-butadiene over palladium yields this compound :

-

Ethanol oxidation over LaSrMnO catalysts produces this compound via aldol coupling .

Hydrogenation

Selective hydrogenation of this compound to crotyl alcohol occurs on Pt-TiO interfaces :

| Catalyst System | Selectivity (Crotyl Alcohol) | Conditions | Reference |

|---|---|---|---|

| Pt/TiO | >80% | 1 atm H, 25°C | |

| CeO-Pt | 70% | 1 atm H, 50°C |

Polymerization and Incompatibilities

This compound polymerizes exothermically under heat or with initiators like ethyl acetoacetate . It reacts violently with:

Biochemical Interactions

-

Enzyme inhibition : this compound forms a Schiff base with lysine residues in DERA enzymes, followed by cysteine-mediated Michael addition, causing irreversible inactivation .

-

DNA crosslinking : Reacts with nucleic acids, inhibiting replication and transcription .

Mechanistic Insights

-

Aldol addition pathway : DFT studies confirm a C transition state in acetone formation from ethanol, involving HO-assisted aldol coupling .

-

Oxidative metabolism : Cytochrome P450 converts 1,3-butadiene to this compound via epoxide intermediates .

This compound’s versatility in organic synthesis is tempered by its high reactivity and safety risks. Understanding its reaction mechanisms enables applications in pharmaceuticals, agrochemicals, and materials science, while mitigating hazards associated with its use.

科学的研究の応用

Chemical Synthesis

1.1 Production of Crotyl Alcohol and Other Derivatives

Crotonaldehyde is a key intermediate in the production of crotyl alcohol through selective hydrogenation. This process has been optimized using metal oxide modified noble metal catalysts, demonstrating efficient conversion rates and selectivity towards crotyl alcohol, which is valuable in the synthesis of various chemicals and fragrances .

1.2 Synthesis of Pharmaceuticals

this compound serves as a precursor for various pharmaceutical compounds. Its reactivity allows it to participate in reactions that form complex molecules used in drug development. The compound's ability to form adducts with nucleophiles is particularly useful in medicinal chemistry .

Environmental Impact and Health Studies

2.1 Respiratory Health Risks

Research indicates that this compound is a significant component of cigarette smoke and has been linked to respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. A study demonstrated that exposure to this compound impairs lung function by inhibiting epithelial sodium channels (ENaC), leading to fluid accumulation in the lungs . This highlights its role as a potential respiratory irritant and carcinogen.

2.2 Carcinogenic Potential

this compound has been classified as a mutagen and carcinogen due to its ability to form DNA adducts, specifically with deoxyguanosine, which can lead to genetic mutations . Studies have shown that this compound exposure increases the incidence of tumors in animal models, emphasizing the need for careful handling and regulation in industrial applications .

Industrial Applications

3.1 Use in Agriculture

In agriculture, this compound is utilized as a herbicide and pesticide. Its effectiveness against various plant pathogens makes it valuable for crop protection, although its environmental persistence raises concerns regarding potential ecological impacts.

3.2 Role in Polymer Production

this compound is used in the synthesis of polymers and resins, contributing to the production of materials with specific properties tailored for industrial applications. Its reactivity allows it to be incorporated into copolymers, enhancing material performance.

Case Studies

Regulatory Considerations

Due to its health risks, regulatory bodies have established guidelines for the safe handling and use of this compound in industrial settings. The International Agency for Research on Cancer (IARC) has classified it as potentially carcinogenic, necessitating stringent safety protocols during its use .

作用機序

Crotonaldehyde exerts its effects through various molecular targets and pathways. It acts as an activator of the transient receptor potential cation channel subfamily A member 1 (TRPA1) in humans . Additionally, this compound inhibits aldehyde dehydrogenase, a mitochondrial enzyme involved in the metabolism of aldehydes . The compound’s reactivity is attributed to its electrophilic nature, allowing it to form adducts with nucleophilic sites in biological molecules .

類似化合物との比較

Crotonaldehyde belongs to the class of organic compounds known as enals, which are alpha, beta-unsaturated aldehydes. Similar compounds include:

Crotonic Acid: Crotonic acid (CH₃CH=CHCOOH) is the carboxylic acid derivative of this compound, formed by the oxidation of the aldehyde group.

This compound is unique due to its combination of a carbonyl group and a carbon-carbon double bond, making it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications.

生物活性

Crotonaldehyde, an unsaturated aldehyde with the chemical formula , is a compound of significant interest due to its biological activity and potential health implications. This article explores the biological effects of this compound, focusing on its genotoxicity, carcinogenic potential, and toxicological effects on various biological systems.

This compound is primarily produced through the oxidative dehydrogenation of butyraldehyde and is commonly found in tobacco smoke, vehicle emissions, and industrial processes. Its reactivity is attributed to the presence of the aldehyde functional group, which can form adducts with nucleophiles, including DNA.

Genotoxicity

Research has demonstrated that this compound exhibits genotoxic properties . In vitro studies have shown that it induces sister chromatid exchanges (SCE), structural chromosome aberrations, and micronuclei formation in human lymphocytes at concentrations ranging from 5 to 250 µM . Notably, a study by Nath et al. (1998) indicated that smokers had significantly higher levels of this compound-DNA adducts in gingival tissue compared to nonsmokers, suggesting a dose-dependent relationship between exposure and DNA damage .

Table 1: Genotoxic Effects of this compound

| Study Reference | Cell Type | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Dittberner et al. (1995) | Human Lymphocytes | 5-250 | Induction of SCE and micronuclei |

| Nath et al. (1998) | Gingival Tissue | N/A | Increased DNA adducts in smokers |

| Wilson et al. (1991) | Human Fibroblasts | N/A | DNA binding without exogenous activation |

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans based on sufficient evidence from animal studies . Animal studies have shown that chronic exposure to this compound can lead to respiratory lesions and tumors in rats, particularly at high doses .

Table 2: Carcinogenicity Studies in Animals

| Study Reference | Animal Model | Exposure Duration | Observed Outcome |

|---|---|---|---|

| Chung et al. (1986) | Fischer 344 Rats | 113 weeks | Lower body weight; no increase in tumors |

| Wolfe et al. (1987) | B6C3F1 Mice | 13 weeks | Dose-related lesions in stomach |

Toxicological Effects

This compound is known for its irritant properties , affecting the eyes, skin, and respiratory tract. Acute exposure can cause severe irritation at concentrations as low as 4.1 ppm . In animal studies, exposure to this compound resulted in significant respiratory distress and inflammation at various concentrations .

Table 3: Toxicological Effects of this compound

| Exposure Level (ppm) | Effect Observed |

|---|---|

| 4.1 | Eye and respiratory irritation |

| 10 | Reduced respiratory rate |

| 45 | Severe nasal irritation |

Case Studies

Several case studies highlight the adverse effects of this compound exposure:

- Textile Worker Sensitization : A case reported a textile worker who developed sensitization to this compound after prolonged exposure, resulting in severe allergic reactions upon subsequent contact .

- Environmental Impact : Research indicates that wastewater containing this compound can inhibit anaerobic biological treatment processes, affecting microbial activity crucial for wastewater management .

特性

Key on ui mechanism of action |

Crotonaldehyde, a highly electrophilic a, b-unsaturated aldehyde, is a ubiquitous environmental pollutant and a risk factor for multiple respiratory diseases. Crotonaldehyde is highly volatile and hydrophilic, so it is efficiently absorbed in the respiratory tract. Alveolar macrophages are major effector cells of the nonspecific host defence in the lung. The aim of this study was to investigate the molecular mechanisms and signaling pathways responsible for cell death of alveolar macrophage induced by crotonaldehyde. Our results show that crotonaldehyde induces apoptosis in alveolar macrophages, as indicated by phosphatidylserine externalization and DNA fragmentation. Pretreatment of alveolar macrophages with N-acetylcysteine, ascorbic acid, a-tocopherol, superoxide dismutase inhibited crotonaldehyde-induced apoptosis. Crotonaldehyde-induced apoptosis was characterized by ROS generation, GSH depletion, loss of mitochondrial membrane potential, the release of cytochrome c from mitochondria, caspase-3/7 and caspase-9 activation, elevation of intracellular Ca(2+) concentration and the increase of p53 expression. Furthermore, pretreatment with either p53 inhibitor pifithrin-a or calcium chelator BAPTA-AM effectively attenuated apoptosis induced by crotonaldehyde. Taken together, our results showed that crotonaldehyde induce apoptosis in alveolar macrophages through intracellular calcium, mitochondria and p53 signaling pathways. These results would help to illustrate the mechanism of toxicity induced by crotonaldehyde and to look for a novel treatment for diseases induced by exposure to crotonaldehyde-rich pollutants such as cigarette smoke. |

|---|---|

CAS番号 |

4170-30-3 |

分子式 |

C4H6O C4H6O CH3CH=CHCHO |

分子量 |

70.09 g/mol |

IUPAC名 |

but-2-enal |

InChI |

InChI=1S/C4H6O/c1-2-3-4-5/h2-4H,1H3 |

InChIキー |

MLUCVPSAIODCQM-UHFFFAOYSA-N |

不純物 |

2,6-di-tert-Butyl-p-cresol, CAS 128-37-0, 0.1 - 1% |

SMILES |

CC=CC=O |

異性体SMILES |

C/C=C/C=O |

正規SMILES |

CC=CC=O |

沸点 |

219 °F at 760 mmHg (EPA, 1998) 102.2 °C 104 °C 219 °F |

Color/Form |

Water-white, mobile liquid Water-white to straw-colored liquid Water-white liquid. [Note: Turns pale-yellow on contact with air.] |

密度 |

0.853 at 68 °F (EPA, 1998) - Less dense than water; will float 0.853 at 20 °C/20 °C Relative density (water = 1): 0.85 0.87 |

引火点 |

55 °F (EPA, 1998) The Guide from the Emergency Response Guidebook is for "crotonaldehyde, inhibited." 13 °C 13 °C (55 °F) Closed cup 13 °C c.c. 55 °F 45 °F |

melting_point |

-105 °F (EPA, 1998) -69 °C -76.5 °C (trans), -69 °C (cis) -101 °F |

Key on ui other cas no. |

123-73-9 4170-30-3 |

物理的記述 |

Crotonaldehyde, stabilized appears as a clear colorless to straw colored liquid with a penetrating pungent odor. Flash point 55 °F. Density 7.1 lb / gal. Very toxic by inhalation. May polymerize with the release of heat under exposure to heat or contamination. If polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air. Liquid Water-white liquid with a suffocating odor; Note: Turns pale-yellow on contact with air; [NIOSH] COLOURLESS LIQUID WITH PUNGENT ODOUR. TURNS PALE YELLOW ON EXPOSURE TO LIGHT AND AIR. Colorless to straw-colored liquid with a suffocating odor. Water-white liquid with a suffocating odor. [Note: Turns pale-yellow on contact with air.] |

ピクトグラム |

Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

賞味期限 |

Turns to a pale yellow color in contact with light and air. Dimerizes under strong acid conditions, slowly oxidizes to crotonic acid. Since the products of resinification & oxidation vary from yellow to dark brown, it is difficult to store crotonaldehyde without its becoming discolored. Stable under recommended storage conditions. Contains the following stabiliser(s): BHT (0.1 %) Water (1 %) Stable under recommended storage conditions. |

溶解性 |

less than 0.1 mg/mL at 65.3 °F (NTP, 1992) Heat capacity: 0.7 ca/g ... Dimerizes under strong acid conditions, slowly oxidizes to crotonic acid. Solubility of water in crotonaldehyde (g/100g) at 20 °C: 9.5; at 5 °C: 19.2 In water (g/100 g): 18.1 at 20 °C; 19.2 at 5 °C In water, 1.81X10+5 mg/L at 20 °C Soluble in chloroform; very soluble in ethanol, ethyl ether, acetone; miscible in benzene Miscible with all proportions with alcohol, ether, toluene, kerosesne, gasolene, solvent naphtha Solubility in water, g/100ml at 20 °C: 15-18 (freely soluble) 18% |

同義語 |

2-Butenal; 1-Formylpropene; 2-Butenaldehyde; But-2-en-1-al; Crotonal; Crotonic Aldehyde; NSC 56354 |

蒸気密度 |

2.41 (EPA, 1998) - Heavier than air; will sink (Relative to Air) 2.41 (Air = 1) Relative vapor density (air = 1): 2.41 2.41 |

蒸気圧 |

19 mmHg at 68 °F (EPA, 1998) 30.0 [mmHg] 30 mm Hg at 25 °C Vapor pressure, kPa at 20 °C: 4.0 19 mmHg |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。